4-(Diphenylamino)phenol
Overview
Description
4-(Diphenylamino)phenol is an organic compound with the molecular formula C18H15NO. It is characterized by a phenol group substituted with a diphenylamino group at the para position.
Mechanism of Action
Target of Action
It’s known that this compound is a part of a series of novel organic conjugated molecules . These molecules are characterized by their ability to exhibit reversible acidochromism in response to protonation and deprotonation .
Mode of Action
The mode of action of 4-(Diphenylamino)phenol involves its interaction with protons. The compound exhibits reversible acidochromism, meaning it changes color in response to protonation (the addition of a proton) and deprotonation (the removal of a proton) . This property suggests that the compound can act as a pH indicator, changing its optical properties based on the acidity or alkalinity of its environment.
Biochemical Pathways
For instance, they play a role in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may be well-absorbed in the body
Result of Action
The compound’s ability to exhibit reversible acidochromism suggests that it may have potential applications in sensing and imaging technologies, where changes in color can indicate changes in environmental conditions .
Action Environment
The action of this compound is influenced by environmental factors such as pH. Its ability to exhibit reversible acidochromism means that the compound’s optical properties, and therefore its action, can change based on the acidity or alkalinity of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Diphenylamino)phenol can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This involves the reaction of an aryl halide with a nucleophile under specific conditions.
Reduction of Nitro Compounds: Another method involves the reduction of 4-nitrodiphenylamine to this compound using reducing agents such as hydrogen in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group makes the aromatic ring highly reactive towards electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
4-(Diphenylamino)phenol has diverse applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electron-donating properties.
Chemosensors: Employed in the design of fluorescent chemosensors for detecting metal ions and anions.
Biological Studies: Investigated for its potential anticancer properties and its role in various biological pathways.
Comparison with Similar Compounds
- 4-(Phenylamino)phenol
- 4-(Diphenylamino)benzaldehyde
- 4-(Diphenylamino)phenyl substituted pyrazine
Comparison: 4-(Diphenylamino)phenol is unique due to its combination of a phenol group with a diphenylamino group, which imparts distinct electronic properties. Compared to 4-(Phenylamino)phenol, it has enhanced electron-donating ability, making it more suitable for applications in optoelectronics and chemosensors .
Properties
IUPAC Name |
4-(N-phenylanilino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNBBGIZLQDSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467528 | |
Record name | Phenol, 4-(diphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25069-86-7 | |
Record name | Phenol, 4-(diphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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